molecular formula C21H18O11 B13818954 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Cat. No.: B13818954
M. Wt: 446.4 g/mol
InChI Key: VIAHYBRXOYNMIB-ZFORQUDYSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple hydroxyl groups, a chromone moiety, and a carboxylic acid group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid typically involves multi-step organic reactions. The process starts with the preparation of the chromone moiety, followed by the introduction of the hydroxyphenyl group and the oxane ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is studied for its potential antioxidant and anti-inflammatory properties. Its ability to interact with various biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may help in the treatment of diseases related to oxidative stress, while its anti-inflammatory effects could be beneficial in managing inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromone moiety can interact with enzymes and receptors. These interactions can modulate cellular processes and contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R,6R)-6-(((3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoyl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetra(3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoate): Similar structure with multiple hydroxyl groups and benzoyl moieties.

    (2S,3R,4S,5S,6S)-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triethyl triacetate: Features a tetrahydro-2H-pyran ring with various functional groups.

Uniqueness

The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid lies in its combination of hydroxyl groups, chromone moiety, and carboxylic acid group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-6-11(23)10-5-12(24)15(7-14(10)30-13)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-22,24-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

VIAHYBRXOYNMIB-ZFORQUDYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

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